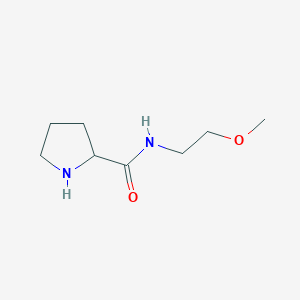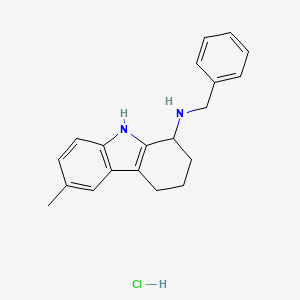
2-Cyano-4-fluoro-1,3-phenylenediboronic acid
Vue d'ensemble
Description
2-Cyano-4-fluoro-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C17H22B2FNO4. This compound is characterized by the presence of two boronic acid groups, a cyano group, and a fluoro substituent on a benzene ring. It is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and materials science.
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-4-fluoro-1,3-bisboronic acid neopentyl glycol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluoro-1,3-phenylenediboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyano-4-fluorobenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-4-fluoro-1,3-phenylenediboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-Cyano-4-fluoro-1,3-phenylenediboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Comparaison Avec Des Composés Similaires
2-Cyano-4-fluoro-1,3-phenyleneboronic acid: Lacks one boronic acid group.
4-Fluoro-1,3-phenylenediboronic acid: Lacks the cyano group.
2-Cyano-1,3-phenylenediboronic acid: Lacks the fluoro substituent.
Uniqueness: 2-Cyano-4-fluoro-1,3-phenylenediboronic acid is unique due to the presence of both cyano and fluoro substituents, which enhance its reactivity and versatility in various chemical reactions. The dual boronic acid groups also provide multiple sites for functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22B2FNO4/c1-16(2)8-22-18(23-9-16)13-5-6-14(20)15(12(13)7-21)19-24-10-17(3,4)11-25-19/h5-6H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYKYDPPLOREBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=C(C=C2)F)B3OCC(CO3)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22B2FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158242 | |
| Record name | Benzonitrile, 2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-28-5 | |
| Record name | Benzonitrile, 2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


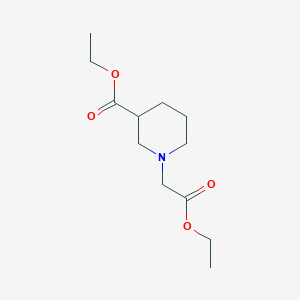
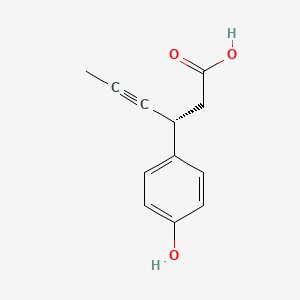
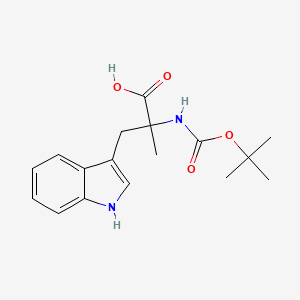
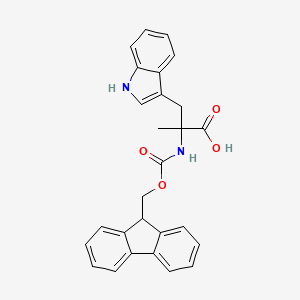
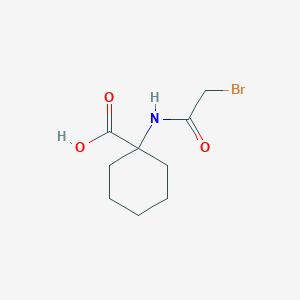
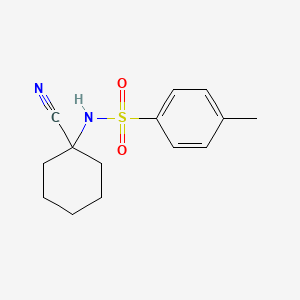
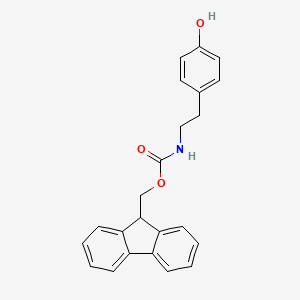

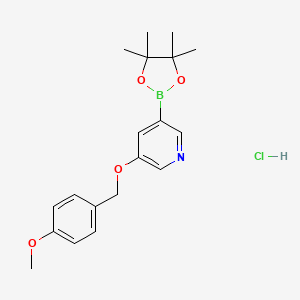

![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)
